molecular formula C14H12N2O5 B2520184 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide CAS No. 2320583-74-0

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide

Cat. No. B2520184
CAS RN: 2320583-74-0
M. Wt: 288.259
InChI Key: KCERRYZJZPREDP-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide” is a complex organic compound. The core structure of this compound is 2,2’-bifuran, which is a molecule with two furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of compounds similar to “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide” has been reported. For instance, the synthesis of 2,4-diaryl-2,5-dihydro-2,2’-bifurans was developed based on the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction .


Molecular Structure Analysis

The molecular structure of 2,2’-bifuran has been analyzed using highly accurate ab initio calculations as well as cost-effective DFT methods . The successful convergence of the ab initio results allowed to confirm the presence of a shallow gauche minimum in the torsional potential curve .


Chemical Reactions Analysis

The chemical reactions involving 2,2’-bifuran have been studied. For example, the coupling of 5-bromo-2-furfural and furan produced the highest yields . This reaction can be used to synthesize a methacrylated monomer which can be used to cross-link photopolymerized polymers by Diels-Alder reaction .

Future Directions

The future directions in the research of “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of an effective method for obtaining the 2,5-dihydro-2,2’-bifuran framework is an urgent task . Additionally, the compound’s unique structure and properties unlock vast opportunities for innovation.

properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-9(8-15-14(18)13-5-6-16-21-13)10-3-4-12(20-10)11-2-1-7-19-11/h1-7,9,17H,8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCERRYZJZPREDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC=NO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide

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